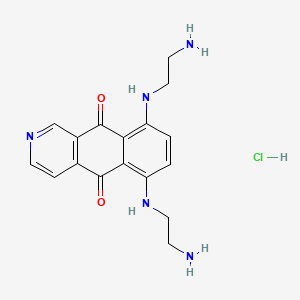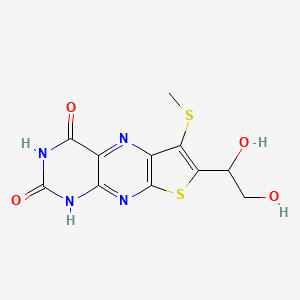
Hirudonucleodisulfide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hirudonucleodisulfide B is a heterocyclic compound that can be found in the medicinal leech, Whitmania pigra. This compound has been identified for its moderate anti-anoxic activity, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hirudonucleodisulfide B can be isolated from the dried material of Whitmania pigra. The isolation process involves extraction and purification techniques to obtain the compound in its pure form .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Hirudonucleodisulfide B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Hirudonucleodisulfide B has several scientific research applications, including:
Chemistry: Used as a model compound to study heterocyclic chemistry and reaction mechanisms.
Biology: Investigated for its potential anti-anoxic activity and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in relation to its anti-anoxic activity.
Industry: Utilized in research related to the development of new pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of Hirudonucleodisulfide B involves its interaction with specific molecular targets and pathways. The compound exhibits anti-anoxic activity by modulating cellular responses to low oxygen conditions. This modulation may involve the regulation of signaling pathways and the expression of genes related to oxygen homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hirudonucleodisulfide A: Another heterocyclic compound found in Whitmania pigra with similar anti-anoxic activity.
Hirudonucleodisulfide C: A related compound with comparable biological activities.
Uniqueness
Hirudonucleodisulfide B is unique due to its specific structure and moderate anti-anoxic activity. While similar compounds like Hirudonucleodisulfide A and Hirudonucleodisulfide C share some properties, this compound has distinct chemical characteristics that make it a valuable subject for research .
Propriétés
Formule moléculaire |
C11H10N4O4S2 |
|---|---|
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
7-(1,2-dihydroxyethyl)-6-methylsulfanyl-1H-thieno[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H10N4O4S2/c1-20-7-4-10(21-6(7)3(17)2-16)13-8-5(12-4)9(18)15-11(19)14-8/h3,16-17H,2H2,1H3,(H2,13,14,15,18,19) |
Clé InChI |
LNVKHOHWZGZHHS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(SC2=C1N=C3C(=N2)NC(=O)NC3=O)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)
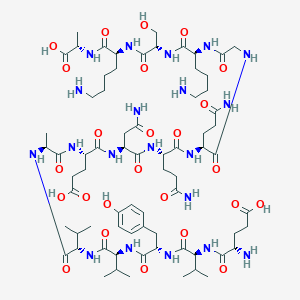

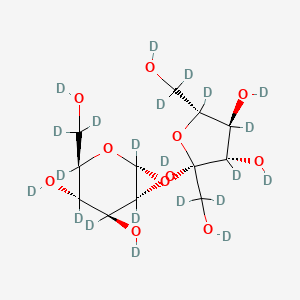

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
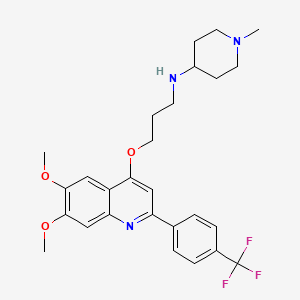
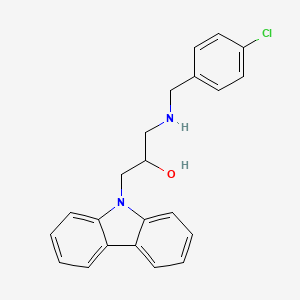
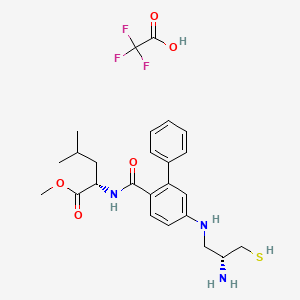
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
